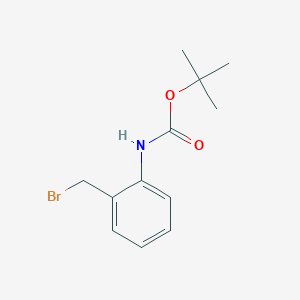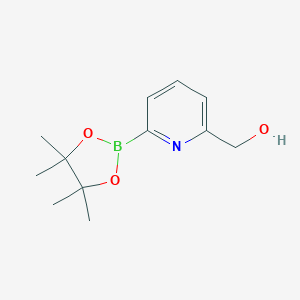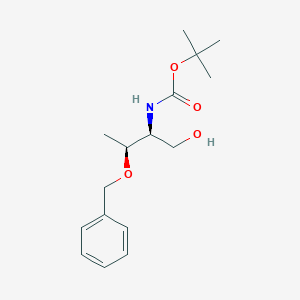
4-(3-Aminophenyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Aminophenyl)-N,N-dimethylbenzamide” likely contains an amine group (-NH2) attached to a phenyl ring, which is further connected to a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group (-CONH2). The presence of the amine group might make this compound a potential candidate for reactions involving the formation of new C-N bonds .
Molecular Structure Analysis
The molecular structure of this compound, like other organic compounds, can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of distinct functional groups (amine, benzamide) would result in characteristic signals in these spectra .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including those involving the formation or breaking of C-N bonds. The benzamide portion of the molecule might also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .科学的研究の応用
Molecular Structure and Spectroscopic Characterization
The molecular structure of AP-PhCN has been studied using Density Functional Theory (DFT). Vibrational modes and wavenumbers have been experimentally analyzed, supporting the theoretical calculations. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. The molecular electrostatic potential (MEP) map highlights active regions of charge distribution. Dielectric properties, including microwave frequency, optical frequency, relaxation time, and static dielectric constant, have also been determined .
Boronic Acid Sensing Applications
Boronic acids, including AP-PhCN, are increasingly used in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for homogeneous assays or heterogeneous detection .
Tuning Excitation Wavelengths
AP-PhCN-based polyfluorinated β-diketonates have been synthesized and characterized. These compounds allow tuning of excitation wavelengths, which is crucial for applications in fluorescence-based sensors and imaging systems .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-aminophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSDXYOFOGILDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598981 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-N,N-dimethylbenzamide | |
CAS RN |
179627-06-6 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)







